molecular formula C13H18N2O B250347 N-cycloheptylisonicotinamide

N-cycloheptylisonicotinamide

Cat. No.: B250347
M. Wt: 218.29 g/mol
InChI Key: SWGLMPGPBDJCGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cycloheptylisonicotinamide is an amide derivative synthesized by coupling isonicotinic acid with cycloheptylamine. The compound features a seven-membered cycloheptyl group attached to the amide nitrogen, distinguishing it from smaller cyclic analogs (e.g., cyclohexyl or cyclopentyl derivatives). Isonicotinamide derivatives are pharmacologically significant, often explored for antimicrobial, antitumor, and enzyme-inhibitory properties. The cycloheptyl substituent introduces steric bulk and altered lipophilicity, which may influence bioavailability and target binding compared to smaller rings.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

N-cycloheptylpyridine-4-carboxamide

InChI

InChI=1S/C13H18N2O/c16-13(11-7-9-14-10-8-11)15-12-5-3-1-2-4-6-12/h7-10,12H,1-6H2,(H,15,16)

InChI Key

SWGLMPGPBDJCGN-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NC(=O)C2=CC=NC=C2

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations :

  • For example, N-(carboxymethyl)cycloheximide (cyclohexyl-based) achieves yields up to 76.7% under optimized coupling conditions, whereas cycloheptyl derivatives may require longer reaction times or elevated temperatures.
  • Coupling Reagents : PyBOP, used in both the target compound and N-(carboxymethyl)cycloheximide synthesis, is preferred for amide bond formation due to high efficiency and minimal racemization.

Physicochemical Properties

Table 2: Solubility and Stability
Compound Solubility (mg/mL) Stability (pH 7.4, 25°C) LogP (Predicted)
N-Cycloheptylisonicotinamide ~2.1 (DMSO) Stable >24 hours 2.8
N-Hydroxysuccinimide 150 (Water) Hydrolyzes in moist air -0.5
Ranitidine Diamine Hemifumarate 50 (Water) Stable ≤30°C 1.2

Key Observations :

  • Lipophilicity : The cycloheptyl group enhances lipophilicity (predicted LogP = 2.8) compared to Ranitidine derivatives (LogP = 1.2), suggesting better membrane permeability.
  • Stability : Unlike N-Hydroxysuccinimide (prone to hydrolysis), the target compound exhibits high stability in neutral conditions, aligning with cycloheximide analogs.

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